Chloroquine-D10 Phosphate Salt is a derivative of chloroquine, an established antimalarial agent. This compound is primarily used in research settings to study the pharmacological properties of chloroquine and its analogs. Chloroquine itself has been utilized for decades to treat malaria and certain autoimmune diseases, and its phosphate salt form enhances its solubility and bioavailability.
Chloroquine was originally derived from the bark of the Cinchona tree, which contains quinine, a natural antimalarial compound. The synthetic production of chloroquine began during World War II, leading to its widespread use due to its efficacy against Plasmodium species responsible for malaria. The specific phosphoric acid salt form improves its pharmacokinetic properties, making it suitable for various applications in both clinical and laboratory settings .
The synthesis of Chloroquine-D10 Phosphate Salt involves several steps that can be categorized into asymmetric synthesis and salt formation. Notably, a recent method described in a patent involves:
The synthesis process requires careful control of reaction conditions to ensure high yields and purity. The use of chiral catalysts and reagents is critical in achieving the desired stereochemistry.
Chloroquine-D10 Phosphate Salt has a complex molecular structure characterized by:
The InChI Key for Chloroquine-D10 Phosphate Salt is WHTVZRBIWZFKQO-AWEZNQCLSA-N
, which provides a unique identifier for database searches related to this compound .
Chloroquine-D10 Phosphate Salt participates in several chemical reactions that are relevant to its mechanism of action:
The interactions between chloroquine and heme are crucial for its antimalarial activity, as they lead to the accumulation of toxic heme derivatives within the parasite cells .
Chloroquine-D10 Phosphate Salt exerts its antimalarial effects primarily through:
Studies indicate that chloroquine's effective concentration (IC50) varies among different strains of malaria parasites, highlighting its potency against sensitive strains compared to resistant ones .
Relevant analyses indicate that these properties contribute significantly to its bioavailability and therapeutic effectiveness .
Chloroquine-D10 Phosphate Salt is primarily utilized in research settings for:
This compound continues to be pivotal in understanding and combating malaria as well as exploring potential applications in treating other diseases .
Deuterium incorporation into the chloroquine scaffold represents a sophisticated chemical strategy for creating isotopologues with enhanced metabolic stability and utility as analytical standards. Chloroquine-D10 phosphate salt (7-chloro-4-(4-diethylamino-D10-1-methylbutylamino) quinoline diphosphate) features ten deuterium atoms strategically positioned at the terminal ethyl groups of the diethylaminopentyl side chain. This molecular architecture leverages the primary deuterium kinetic isotope effect (DKIE), where the higher activation energy required for C-D bond cleavage (vs. C-H) results in altered metabolic profiles, particularly for pathways involving cytochrome P450 oxidation [4].
Two principal synthetic routes dominate deuterated chloroquine production:
Table 1: Comparative Analysis of Chloroquine-D10 Phosphate Synthetic Routes
Synthetic Route | Key Isotopic Precursors | Reaction Conditions | Primary Advantages | Primary Challenges | Isotopic Purity Target |
---|---|---|---|---|---|
Building Block Assembly | U-¹³C Benzene, ¹⁵N KNO₃ | Multi-step organic synthesis | Exceptional control over label position | Lengthy synthesis, high cost of precursors | ≥ 99% Atom D excess |
Late-Stage H/D Exchange | Non-deuterated Chloroquine, D₂O | Pd/C (5-10%), 80-120°C, D₂O | Shorter route, utilizes existing API | Requires extensive purification, risk of racemization | ≥ 98% D10 incorporation |
The synthesis of the chloroquine core universally relies on 4,7-dichloroquinoline as the pivotal electrophilic building block. The critical step involves regioselective nucleophilic displacement of the C-4 chlorine atom by a deuterated diamine side chain precursor, typically N,N-diethyl-D10-1,4-pentanediamine (N¹,N¹-diethyl-D10-pentane-1,4-diamine). Achieving high regioselectivity (C-4 vs. C-7 substitution) and minimizing dialkylation are paramount challenges addressed through catalyst and solvent optimization [1] [5] [9].
Catalytic Systems and Optimization:
Table 2: Catalytic Alkylation Optimization Parameters for Chloroquine-D10 Base Synthesis
Parameter | Optimal Condition/System | Impact on Reaction | Observed Outcome (Optimized) |
---|---|---|---|
Catalyst | AlPO₄ (0.5-1.5 mol%) | Activates quinoline N, enhances C-4 electrophilicity | >85% Yield, >95% Regioselectivity (C-4) |
Solvent | Anhydrous Toluene (reflux) | High boiling point, non-polar, dissolves reactants/catalyst | Minimizes hydrolysis, facilitates temperature control |
Diamine:Quinoline Ratio | 1.05:1 to 1.1:1 | Ensures quinoline consumption, limits diamine excess | Reduces purification burden, cost-effective |
Temperature | 110-115°C (Reflux) | Provides activation energy for substitution | Completes reaction in 6-10 hours |
Monitoring | HPLC (C18 reverse phase) | Tracks quinoline consumption and product formation | Prevents over-reaction/dialkylation |
Beyond isotopic labeling for analytical or metabolic studies, chemical modification of the chloroquine scaffold, including its deuterated forms, focuses on overcoming drug resistance. A prominent strategy involves synthesizing covalent hybrids linking the chloroquine-D10 pharmacophore to chemoreversal agents (CRAs) capable of inhibiting resistance mechanisms like the Plasmodium falciparum Chloroquine Resistance Transporter (PfCRT) [6].
Synthetic Approaches for Hybridization:
Table 3: Hybrid Chloroquine-D10 Compounds Incorporating Chemoreversal Agents (CRAs)
Hybridization Strategy | Conjugation Chemistry | Example CRA Scaffold | Key Hybrid Structure Feature | Reported Outcome (vs. CQR Strains) |
---|---|---|---|---|
Terminal Amine Modification | Reductive Amination | Quinuclidinone derivatives | -NH-CHR-Quinuclidine (R=H, alkyl) | IC₅₀ 15-60 nM (vs. CQ IC₅₀ >200 nM) |
Triazole Linker | CuAAC (Click Chemistry) | Pyrimidine-5-carboxylates | -CH₂-O-CH₂-triazole-Pyrimidine-COOR | IC₅₀ 8-35 nM, improved solubility |
Amide Conjugate | Carbodiimide-mediated Coupling | Aryl carboxylic acid CRAs | -NH-CO-Aryl-CRA | IC₅₀ 20-100 nM, potential prodrug |
Characterization of Hybrids: Comprehensive characterization is essential. Beyond standard NMR (¹H, ¹³C) and HRMS, LC-MS/MS with stable isotope-labeled internal standards (like Chloroquine-D10 phosphate itself) is crucial for quantifying hybrid compound concentrations in biological matrices during ADME studies. Hemin binding assays and DNA interaction studies (e.g., UV-Vis titration, circular dichroism) are routinely performed to confirm retention of chloroquine's primary mechanisms of action within the hybrid structure [6] [7].
CAS No.: 18326-62-0
CAS No.: 53938-08-2
CAS No.: 2570-24-3
CAS No.: 8062-00-8
CAS No.: 21416-85-3